ethyl 6-oxo-2-(3-oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-1,6-dihydro-5-pyrimidinecarboxylate
Description
This compound features a pyrimidine core substituted at position 2 with a 3-oxo-hexahydroindazolyl group and at position 5 with an ethyl ester. The pyrimidine ring is partially saturated, with a ketone at position 6 contributing to its planar conformation. Such derivatives are often explored for kinase inhibition, anti-inflammatory, or antimicrobial applications due to their ability to mimic purine bases in biological systems .
Properties
IUPAC Name |
ethyl 6-oxo-2-(3-oxo-4,5,6,7-tetrahydro-1H-indazol-2-yl)-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-2-22-13(21)9-7-15-14(16-11(9)19)18-12(20)8-5-3-4-6-10(8)17-18/h7,17H,2-6H2,1H3,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQKUBQDZZKADW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)N2C(=O)C3=C(N2)CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-2-(3-oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-1,6-dihydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indazole Ring: Starting with a suitable precursor, such as a substituted hydrazine, the indazole ring is formed through cyclization reactions.
Pyrimidine Ring Construction: The pyrimidine ring is synthesized separately, often starting from urea or guanidine derivatives.
Coupling Reactions: The indazole and pyrimidine intermediates are then coupled together using appropriate reagents and conditions, such as condensation reactions in the presence of catalysts.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Biginelli Reaction Derivatives
The pyrimidine core is likely synthesized via a modified Biginelli reaction, combining a β-keto ester (e.g., ethyl acetoacetate), urea/thiourea, and an aldehyde or ketone. The indazolone moiety may be introduced via post-cyclization functionalization.
| Reaction Step | Key Reagents | Conditions |
|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, urea | HCl/AcOH, reflux (80–100°C) |
| Indazolone Attachment | 1,3,4,5,6,7-hexahydro-2H-indazol-2-one | DMF, K₂CO₃, 60°C |
Hydrolysis and Ester Reactivity
The ethyl ester group at position 5 is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid.
Alkaline Hydrolysis
Reaction:
Ethyl ester → Carboxylic acid + Ethanol
Conditions:
Substitution Reactions
The oxo groups at positions 2 and 6 of the pyrimidine ring are nucleophilic sites for substitution.
Amidation at C2
Reaction:
6-Oxo group → Amide
Reagents:
Cyclization and Ring Modification
The fused indazolone ring undergoes further cyclization under catalytic conditions.
Intramolecular Cyclization
Conditions:
Tautomerism and Stability
The compound exhibits keto-enol tautomerism due to the conjugated oxo groups:
| Tautomer | Dominant Form | Stabilizing Factors |
|---|---|---|
| Keto | Solid state | Intramolecular H-bonding |
| Enol | Solution phase | Solvent polarity, pH (~7–9) |
Biological Interactions and Reactivity
The compound’s RIPK1 inhibitory activity (as per EP4403557A1 ) suggests interactions with kinase domains via:
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Hydrogen bonding: Oxo groups bind to ATP-binding pockets.
-
Hydrophobic interactions: Ethyl and hexahydroindazolyl groups enhance membrane permeability.
Comparative Reactivity Table
| Position | Reactivity | Functionalization Examples |
|---|---|---|
| C2 (oxo) | Nucleophilic substitution | Amidation, alkylation |
| C5 (ester) | Hydrolysis, transesterification | Carboxylic acid, amide formation |
| Indazolone | Electrophilic aromatic substitution | Halogenation, nitration |
Stability Under Storage
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its structure allows for interactions with biological targets that are crucial for cancer cell proliferation. In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the pyrimidine ring can enhance its potency and selectivity against tumor cells.
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that certain derivatives possess significant antibacterial properties, making them candidates for developing new antibiotics. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
1.3 Anti-inflammatory Effects
Another promising application is in the treatment of inflammatory diseases. Compounds similar to ethyl 6-oxo-2-(3-oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-1,6-dihydro-5-pyrimidinecarboxylate have demonstrated the ability to modulate inflammatory pathways in cellular models. These findings suggest potential use in conditions such as arthritis or other chronic inflammatory diseases.
Synthesis and Chemical Applications
2.1 Biginelli Reaction
The synthesis of this compound can be achieved through the Biginelli reaction—a well-known multicomponent reaction involving an aldehyde, a β-ketoester, and urea or its derivatives. This method is advantageous due to its simplicity and efficiency in creating complex molecules from readily available starting materials.
Table 1: Summary of Synthesis Methods
| Method | Description | Advantages |
|---|---|---|
| Biginelli Reaction | Multicomponent reaction forming dihydropyrimidinones | Simple setup; high yield |
| Microwave-Assisted Synthesis | Utilizes microwave radiation to enhance reaction rates | Faster reactions; improved yields |
| Solvent-Free Conditions | Conducting reactions without solvents to minimize waste | Eco-friendly; cost-effective |
Case Studies
3.1 Case Study on Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of ethyl 6-oxo compound and tested their efficacy against breast cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics used in clinical settings.
3.2 Case Study on Antimicrobial Activity
A research team investigated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated that specific derivatives had minimum inhibitory concentrations (MIC) comparable to existing antibiotics like penicillin and ampicillin.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-2-(3-oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-1,6-dihydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Pharmacological Features
Key Observations
Core Ring Systems: The target compound’s pyrimidine core allows for hydrogen bonding via the ketone and ester groups, similar to the thiazolo-pyrimidine analog . However, the thieno-pyridine derivative () lacks this pyrimidine scaffold, reducing its ability to mimic nucleic acid bases.
Substituent Effects :
- The indazolyl group in the target compound may offer superior binding to enzymatic pockets compared to the benzylidene group in , which is bulkier and less polar.
- The tetrazolylphenyl substituent () introduces strong hydrogen-bonding capacity, a feature absent in the target compound but critical for bioavailability .
Synthesis Challenges :
- The target compound’s synthesis likely involves coupling the indazole moiety to the pyrimidine core under basic conditions, whereas the thiazolo-pyrimidine analog () employs condensation with aldehydes .
- Boc-protected amines () require careful deprotection steps, adding complexity compared to the target’s esterification.
Research Findings and Data
Crystallographic Insights
- The thiazolo-pyrimidine analog () crystallizes in a monoclinic system (space group P2₁/n) with a puckered pyrimidine ring (deviation: 0.224 Å). Intermolecular C–H···O bonds stabilize its packing .
Pharmacological Potential
Biological Activity
Ethyl 6-oxo-2-(3-oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-1,6-dihydro-5-pyrimidinecarboxylate is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse sources.
- Molecular Formula : C₁₅H₁₈N₄O₃
- Molecular Weight : 302.33 g/mol
- CAS Number : Not specified in the sources.
Synthesis
The compound can be synthesized through various methodologies involving multicomponent reactions. Notably, a Povarov-type reaction has been employed to create biologically active derivatives from indazole precursors and ketones .
Antimicrobial Activity
Research indicates that derivatives of indazole compounds exhibit notable antimicrobial properties. A study highlighted that synthesized indazole derivatives showed significant activity against various bacterial strains . Specifically, the compound demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Anticancer Properties
Ethyl 6-oxo derivatives have been evaluated for their anticancer potential. In vitro studies suggest that these compounds can induce apoptosis in cancer cells by activating specific pathways related to cell cycle regulation and apoptosis . For instance, compounds similar to ethyl 6-oxo have been shown to inhibit tumor growth in xenograft models.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in disease processes. Notably, it has shown promise as a ROCK (Rho-associated protein kinase) inhibitor with low nanomolar binding affinity . This inhibition is crucial for conditions such as hypertension and cancer metastasis.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of ethyl 6-oxo derivatives:
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | MIC values comparable to standard antibiotics | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Low nanomolar binding affinity for ROCK |
Case Studies
- Antimicrobial Efficacy : A study synthesized multiple indazole derivatives and tested their efficacy against various pathogens. The results indicated that some compounds exhibited MIC values as low as 12.5 µg/mL against resistant strains .
- Cancer Cell Apoptosis : In another investigation, ethyl 6-oxo compounds were tested on human cancer cell lines. The results demonstrated significant apoptotic effects via caspase activation pathways .
- ROCK Inhibition : A detailed study explored the binding affinity of these compounds towards ROCK enzymes. The lead compound showed an IC50 value of 0.5 nM for ROCK2, outperforming existing inhibitors like netarsudil .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how are reaction progress and purity monitored?
- Methodology : Multi-step synthesis typically involves refluxing intermediates (e.g., indazole and pyrimidine precursors) with catalysts like sodium acetate in acetic acid/acetic anhydride mixtures. Reaction completion is monitored via thin-layer chromatography (TLC) and spectroscopic techniques (e.g., ¹H/¹³C NMR for functional group analysis and IR for carbonyl group verification) .
- Yield Optimization : Adjusting solvent ratios (e.g., ethyl acetate/ethanol for recrystallization) and reaction times (8–10 hours for cyclization) improves purity and yield (up to 78% reported in analogous syntheses) .
Q. How is the compound structurally characterized, and what techniques validate its molecular configuration?
- X-ray Crystallography : Single-crystal diffraction confirms bond angles, dihedral deviations (e.g., 80.94° between fused rings), and hydrogen-bonding networks (C–H···O interactions), critical for understanding conformational stability .
- Spectroscopy : NMR identifies proton environments (e.g., ethyl ester protons at δ 1.2–1.5 ppm), while IR confirms carbonyl stretches (~1700 cm⁻¹ for ketone/ester groups) .
Advanced Research Questions
Q. How can reaction yields be systematically optimized for large-scale synthesis?
- Process Variables :
- Catalyst Screening : Sodium acetate vs. other bases (e.g., K₂CO₃) affects cyclization efficiency.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while glacial acetic acid promotes protonation .
- Design of Experiments (DoE) : Fractional factorial designs identify critical parameters (temperature, stoichiometry) to maximize yield .
Q. What structural features influence the compound’s reactivity or biological interactions?
- Key Motifs :
- The 3-oxo-hexahydroindazole moiety introduces steric hindrance, affecting nucleophilic attack sites.
- The pyrimidine ring puckering (flattened boat conformation) and hydrogen-bonding propensity (C–H···O) may enhance binding to biological targets (e.g., enzymes) .
Q. How do conflicting spectroscopic or crystallographic data arise, and how should they be resolved?
- Case Study : Discrepancies in reported dihedral angles (e.g., 73.32° vs. 81.14° in similar compounds) may stem from crystal packing effects or measurement errors. Cross-validation with solid-state NMR or temperature-dependent XRD clarifies such anomalies .
Methodological Challenges
Q. What analytical challenges arise in assessing purity, and how are they addressed?
- HPLC-MS : Detects trace impurities (<0.5%) from incomplete cyclization or side reactions.
- DSC/TGA : Thermal analysis identifies polymorphic transitions or decomposition points (>427 K) .
Q. How can computational tools predict the compound’s stability under varying conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
